Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate
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Overview
Description
Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The presence of nitrogen atoms within the ring structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Compounds in the triazolo[1,5-a]pyrimidines family are known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Cellular Effects
Related compounds have shown significant effects on various types of cells .
Molecular Mechanism
Related compounds have been found to suppress the ERK signaling pathway, which could provide some insight into its potential mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate, can be achieved through various methods. One notable method involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Another method involves a mechanochemical approach using azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and mechanochemical methods can be scaled up for industrial applications, providing efficient and sustainable production routes.
Chemical Reactions Analysis
Types of Reactions: Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolo[1,5-a]pyridine derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties.
Comparison with Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: This compound shares a similar triazole-pyridine fused ring structure but differs in the position of nitrogen atoms and functional groups.
1,2,3-Triazole-Fused Pyrazines: These compounds have a triazole ring fused to a pyrazine ring, exhibiting different chemical properties and biological activities.
Uniqueness: Sodium [1,2,4]triazolo[1,5-a]pyridine-8-carboxylate is unique due to its specific ring structure and the presence of a carboxylate group, which imparts distinct reactivity and biological activity. Its ability to act as an inhibitor for multiple targets, such as RORγt and JAK1/JAK2, highlights its potential as a versatile therapeutic agent.
Properties
IUPAC Name |
sodium;[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Na/c11-7(12)5-2-1-3-10-6(5)8-4-9-10;/h1-4H,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKXVONPNYOUFQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=C1)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N3NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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